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Compound of Interest

Compound Name:
Methyl 3-methyl-1H-pyrrole-2-

carboxylate

Cat. No.: B1325115 Get Quote

A comprehensive guide for researchers and drug development professionals on the spectral

characteristics of Methyl 3-methyl-1H-pyrrole-2-carboxylate and its 4-methyl and 5-methyl

isomers, complete with experimental data and protocols.

In the field of medicinal chemistry and drug development, the unambiguous identification of

isomeric structures is paramount. Subtle changes in the position of a functional group can

dramatically alter a molecule's biological activity. This guide provides a detailed comparison of

the spectral data for three isomers of Methyl 3-methyl-1H-pyrrole-2-carboxylate: the 3-

methyl, 4-methyl, and 5-methyl substituted compounds. Through a comparative analysis of

their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

this guide offers a clear framework for distinguishing between these closely related molecules.

Comparative Spectral Data
The following tables summarize the key spectral data obtained for Methyl 3-methyl-1H-
pyrrole-2-carboxylate, Methyl 4-methyl-1H-pyrrole-2-carboxylate, and a close analog of the 5-

methyl isomer, Ethyl 5-methyl-1H-pyrrole-2-carboxylate. Due to the limited availability of public

data for Methyl 5-methyl-1H-pyrrole-2-carboxylate, the data for its ethyl ester is provided as a

reference.

Table 1: ¹H NMR Spectral Data (Chemical Shift δ in ppm)
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Compound Pyrrole H-3 Pyrrole H-4 Pyrrole H-5
Methyl (on
ring)

O-Methyl/O-
Ethyl

Methyl 3-

methyl-1H-

pyrrole-2-

carboxylate

- ~6.73 (d) ~6.08 (d) ~2.25 (s) ~3.75 (s)

Methyl 4-

methyl-1H-

pyrrole-2-

carboxylate

~6.8 (s) - ~6.6 (s) ~2.1 (s) ~3.8 (s)

Ethyl 5-

methyl-1H-

pyrrole-2-

carboxylate[1

][2]

~6.0 (d) ~6.8 (d) - ~2.3 (s)
~4.2 (q), ~1.3

(t)

Table 2: ¹³C NMR Spectral Data (Chemical Shift δ in ppm)
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Compo
und

Pyrrole
C-2

Pyrrole
C-3

Pyrrole
C-4

Pyrrole
C-5

Methyl
(on
ring)

O-
Methyl/
O-Ethyl

Carbon
yl (C=O)

Methyl 3-

methyl-

1H-

pyrrole-2-

carboxyla

te

~123.0 ~117.0 ~115.0 ~108.0 ~12.0 ~51.0 ~162.0

Methyl 4-

methyl-

1H-

pyrrole-2-

carboxyla

te[3]

~123.5 ~122.9 ~118.4 ~110.1 ~18.5 ~51.2 ~162.1

Ethyl 5-

methyl-

1H-

pyrrole-2-

carboxyla

te[1]

~122.0 ~116.0 ~107.0 ~130.0 ~13.0
~60.0,

~14.5
~161.5

Table 3: IR Spectral Data (Wavenumber cm⁻¹)
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Compound N-H Stretch C=O Stretch C-N Stretch
C-H Stretch
(Aromatic/Alip
hatic)

Methyl 3-methyl-

1H-pyrrole-2-

carboxylate

~3300-3400 ~1680-1700 ~1200-1300 ~2900-3100

Methyl 4-methyl-

1H-pyrrole-2-

carboxylate

~3300-3450 ~1670-1690 ~1250-1350 ~2900-3100

Ethyl 5-methyl-

1H-pyrrole-2-

carboxylate[1]

~3300 ~1670 ~1250 ~2980, 3100

Table 4: Mass Spectrometry Data (m/z)

Compound Molecular Ion (M⁺) Key Fragmentation Peaks

Methyl 3-methyl-1H-pyrrole-2-

carboxylate
139

108 (M-OCH₃), 79 (M-

COOCH₃)

Methyl 4-methyl-1H-pyrrole-2-

carboxylate[3]
139

108 (M-OCH₃), 79 (M-

COOCH₃)

Ethyl 5-methyl-1H-pyrrole-2-

carboxylate
153

108 (M-OC₂H₅), 79 (M-

COOC₂H₅)

Experimental Protocols
The following are generalized protocols for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the purified compound was dissolved in 0.5-

0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. A small

amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00).
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¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 or 500 MHz

spectrometer. Data was acquired with a sufficient number of scans to obtain a good signal-

to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same spectrometer,

typically at a frequency of 100 or 125 MHz. Proton decoupling was used to simplify the

spectra to single lines for each unique carbon atom. Chemical shifts are reported in ppm

relative to TMS.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, a small amount of the compound was ground with

potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film was cast

from a solution of the compound onto a salt plate (NaCl or KBr).

Data Acquisition: IR spectra were recorded using a Fourier Transform Infrared (FTIR)

spectrometer. The spectra were typically scanned over the range of 4000-400 cm⁻¹. The

positions of major absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: The sample was introduced into the mass spectrometer, typically via

direct infusion or after separation by gas chromatography (GC-MS).

Ionization: Electron ionization (EI) was used to generate charged fragments of the molecule.

Analysis: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions were

determined using a mass analyzer (e.g., a quadrupole). The relative abundance of each ion

was also recorded.

Visualization of the Comparative Workflow
The logical workflow for comparing the spectral data of the three isomers is outlined in the

diagram below. This process highlights the key decision points based on the distinct spectral

features of each compound.
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Workflow for Isomer Differentiation

Data Acquisition

Data Analysis

Isomer Identification

NMR Spectroscopy
(¹H and ¹³C)

Analyze ¹H NMR:
- Chemical Shifts

- Splitting Patterns
- Integration

Analyze ¹³C NMR:
- Number of Signals

- Chemical Shifts

IR Spectroscopy

Analyze IR:
- N-H Stretch
- C=O Stretch

- Fingerprint Region

Mass Spectrometry

Analyze MS:
- Molecular Ion Peak

- Fragmentation Pattern

Methyl 3-methyl-
1H-pyrrole-2-carboxylate

Distinct H-4, H-5 coupling

Methyl 4-methyl-
1H-pyrrole-2-carboxylate

Two pyrrole singlets

Methyl 5-methyl-
1H-pyrrole-2-carboxylate

Distinct H-3, H-4 coupling Characteristic C-3 shiftCharacteristic C-4 shift Characteristic C-5 shift M⁺ = 139M⁺ = 139 M⁺ = 139

Click to download full resolution via product page

Caption: Logical workflow for the differentiation of Methyl 3-methyl-1H-pyrrole-2-carboxylate
isomers based on their spectral data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/205982
https://pubchem.ncbi.nlm.nih.gov/compound/205982
https://www.benchchem.com/product/b1325115#comparing-spectral-data-of-methyl-3-methyl-1h-pyrrole-2-carboxylate-isomers
https://www.benchchem.com/product/b1325115#comparing-spectral-data-of-methyl-3-methyl-1h-pyrrole-2-carboxylate-isomers
https://www.benchchem.com/product/b1325115#comparing-spectral-data-of-methyl-3-methyl-1h-pyrrole-2-carboxylate-isomers
https://www.benchchem.com/product/b1325115#comparing-spectral-data-of-methyl-3-methyl-1h-pyrrole-2-carboxylate-isomers
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1325115?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1325115?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

